8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS: 932329-27-6) is a pyrazoloquinoline derivative with a fused pyrazole-quinoline core. Key structural features include:
- Fluorine substituents at positions 8 (quinoline ring) and 4-fluorophenyl (position 1).
- p-Tolyl group (4-methylphenyl) at position 2.
- Molecular formula: C₂₃H₁₅F₂N₃; molecular weight: 371.391 g/mol .
This compound exhibits notable anticancer, antimicrobial, and enzyme inhibitory activities, attributed to its fluorinated aromatic system and hydrophobic p-tolyl group, which enhance target binding and metabolic stability .
Properties
IUPAC Name |
8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRYXBWHFPMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials such as anilines or benzaldehydes.
Fluorination: Introduction of fluorine atoms can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- The dual fluorine substitution in the target compound enhances enzyme inhibition compared to non-fluorinated analogues (e.g., methoxy or ethoxy derivatives) .
- Nitro groups (e.g., in ’s compound) introduce strong electron-withdrawing effects, improving anti-inflammatory activity but increasing toxicity risks .
Biological Activity
The compound 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, supported by various studies and data tables.
- Molecular Formula : C17H15F2N3
- Molecular Weight : 282.31 g/mol
- CAS Number : 618441-63-7
Biological Activity Overview
The biological activities of pyrazolo[4,3-c]quinoline derivatives, including the target compound, have been investigated across several studies. Key findings include:
Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Key Study Findings :
- Compounds exhibited IC50 values in the low micromolar range.
- Structure-activity relationship (SAR) studies indicated that certain substitutions enhance anti-inflammatory effects while reducing cytotoxicity.
Anticancer Activity
Several derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve topoisomerase inhibition.
- Cytotoxicity Data :
- Compounds were screened against cancer cell lines such as ACHN, HCT-15, and PC-3.
- Notable compounds showed GI50 values below 8 µM, indicating potent antiproliferative activity.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/ GI50 (µM) | Cell Line/ Model |
|---|---|---|---|
| 8-F-Pyrazolo | Anti-inflammatory | ~0.39 | RAW 264.7 |
| 8-F-Pyrazolo | Anticancer | <8 | ACHN, HCT-15, PC-3 |
Table 2: Structure-Activity Relationship Insights
| Substitution Position | Type of Substitution | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing | Increased activity |
| Ortho | Electron-donating | Decreased activity |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in Organic & Biomolecular Chemistry demonstrated that certain pyrazolo[4,3-c]quinoline derivatives effectively inhibited LPS-induced NO production with significant potency comparable to established anti-inflammatory agents .
- Cytotoxicity Studies : Research conducted on various cancer cell lines revealed that compounds derived from pyrazolo[4,3-c]quinoline exhibited substantial cytotoxicity with mechanisms involving topoisomerase I/IIα inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
